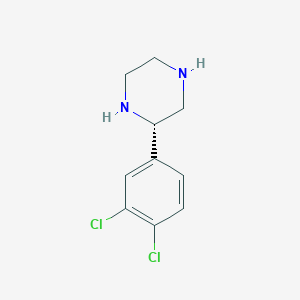

(2S)-2-(3,4-dichlorophenyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

188788-24-1 |

|---|---|

Molecular Formula |

C10H12Cl2N2 |

Molecular Weight |

231.12 g/mol |

IUPAC Name |

(2S)-2-(3,4-dichlorophenyl)piperazine |

InChI |

InChI=1S/C10H12Cl2N2/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2/t10-/m1/s1 |

InChI Key |

PUJZPGUYDJGSAC-SNVBAGLBSA-N |

Isomeric SMILES |

C1CN[C@H](CN1)C2=CC(=C(C=C2)Cl)Cl |

Canonical SMILES |

C1CNC(CN1)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2s 2 3,4 Dichlorophenyl Piperazine and Analogues

Stereoselective Synthesis of (2S)-2-(3,4-Dichlorophenyl)piperazine Scaffolds

The synthesis of enantiomerically pure 2-arylpiperazines, such as this compound, presents a significant chemical challenge due to the need to control the stereocenter at the C2 position of the piperazine (B1678402) ring. Researchers have developed several effective strategies to achieve high levels of stereoselectivity.

One prominent method begins with phenacyl bromides, which are readily available starting materials. nih.gov This pathway features a Corey-Bakshi-Shibata (CBS) reduction of the phenacyl bromide to generate an optically enriched intermediate. nih.govresearchgate.net The synthesis proceeds through an S_N2 reaction with an azide (B81097) anion, which inverts the configuration, followed by the construction of the piperazine ring through the reduction of a piperazine-2,3-dione intermediate. nih.govresearchgate.net

Another successful approach utilizes the chiral pool, starting from α-amino acids. researchgate.net In this method, a chiral 1,2-diamine, protected with orthogonal groups, undergoes an aza-Michael addition. This key transformation allows for the construction of the chiral piperazine scaffold. researchgate.net Similarly, starting the synthesis from a chiral material like (S)-phenylalanine can be used to produce novel chiral piperazines, such as (2S,6S)-2,4,6-tris(phenylmethyl)piperazine, demonstrating the utility of using naturally occurring chiral molecules as precursors. clockss.org

Catalytic asymmetric hydrogenation represents a more modern and efficient technique. For instance, the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org These intermediates can then be conveniently converted into the desired chiral piperazines without any loss of optical purity. rsc.org

| Strategy | Starting Material | Key Transformation(s) | Outcome |

| Asymmetric Synthesis | Phenacyl bromides | CBS reduction, S_N2 with azide, Piperazine-2,3-dione reduction | Optically enriched 2-arylpiperazines nih.govresearchgate.net |

| Chiral Pool Synthesis | α-Amino acids | Aza-Michael addition with a chiral 1,2-diamine | Enantiomerically pure 2-substituted piperazines researchgate.net |

| Catalytic Asymmetric Hydrogenation | Pyrazin-2-ols | Palladium-catalyzed asymmetric hydrogenation | Chiral piperazin-2-ones, convertible to chiral piperazines rsc.org |

| Chiral Starting Material | (S)-Phenylalanine | Multi-step synthesis including amide formation and reduction | Stereochemically defined piperazines clockss.org |

Utilizing 1-(3,4-Dichlorophenyl)piperazine (B178234) as a Precursor in Multistep Organic Synthesis

The achiral compound 1-(3,4-dichlorophenyl)piperazine is a versatile and widely used precursor in multistep organic synthesis. Its utility stems from the presence of a secondary amine at the N4 position of the piperazine ring, which serves as a reactive handle for further functionalization. The precursor itself is typically synthesized via a cyclization reaction between 3,4-dichloroaniline (B118046) and bis(2-chloroethyl)amine (B1207034) hydrochloride. vulcanchem.comprepchem.com

Once formed, 1-(3,4-dichlorophenyl)piperazine can be incorporated into a wide array of more complex molecules through various reactions at the N4-nitrogen. This approach is fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. Common transformations include:

N-Alkylation: The secondary amine readily reacts with alkyl halides, such as 1-bromo-3-chloropropane, in the presence of a base to form N-alkylated derivatives. globalresearchonline.netgoogle.com This reaction extends the carbon chain, allowing for the introduction of new functional groups or linkers to other molecular fragments.

N-Acylation and N-Sulfonylation: The piperazine nitrogen can be acylated using various acid halides or sulfonylated with sulfonyl halides in the presence of a base like triethylamine (B128534). nih.gov These reactions are used to introduce amide and sulfonamide functionalities, respectively, which can significantly alter the electronic and steric properties of the final compound. nih.gov

These straightforward yet powerful reactions make 1-(3,4-dichlorophenyl)piperazine a valuable building block for constructing diverse chemical structures. globalresearchonline.net

| Reaction Type | Reagent Class | Resulting Functional Group | Example Reagent |

| N-Alkylation | Alkyl Halides | Tertiary Amine | 1-Bromo-3-chloropropane globalresearchonline.net |

| N-Benzylation | Benzyl Halides | Tertiary Amine | Substituted Benzyl Halides nih.gov |

| N-Acylation (Amidation) | Acid Halides | Amide | Acetyl Chloride nih.gov |

| N-Sulfonylation (Sulfonamidation) | Sulfonyl Halides | Sulfonamide | Trifluoromethanesulfonic Anhydride nih.gov |

General Synthetic Routes to Substituted Phenylpiperazines Relevant to the 3,4-Dichlorophenyl Moiety

The synthesis of substituted phenylpiperazines, including the 3,4-dichloro-substituted variant, is predominantly achieved through two strategic approaches: (A) constructing the piperazine ring onto a pre-existing substituted aniline (B41778), or (B) attaching the aryl group to a pre-existing piperazine ring.

Strategy A: Ring Formation via Cyclization

The most traditional and widely cited method involves the condensation of a substituted aniline with a bis-electrophilic agent. Specifically, 3,4-dichloroaniline is reacted with bis(2-chloroethyl)amine hydrochloride. vulcanchem.comprepchem.comnih.gov This reaction is typically performed at high temperatures (120–220 °C) in a high-boiling solvent such as xylene or n-butanol. vulcanchem.comprepchem.com The efficiency of the cyclization can be enhanced by using an acid catalyst, like p-toluenesulfonic acid, to protonate the amines and facilitate nucleophilic substitution. vulcanchem.com

Strategy B: Aryl Group Attachment via Cross-Coupling

Modern synthetic chemistry offers several powerful cross-coupling methods for forming the crucial C-N bond between the phenyl ring and the piperazine nitrogen. These methods are often preferred for their milder reaction conditions and broader substrate scope. mdpi.comnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly efficient method for coupling aryl halides (like 1-bromo-3,4-dichlorobenzene) with piperazine. mdpi.com

Ullmann Condensation: A copper-catalyzed alternative, the Ullmann reaction can couple aryl iodides with piperazine. The use of a ligand, such as proline, can allow the reaction to proceed under milder conditions than traditionally required. buct.edu.cnresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): If the dichlorophenyl ring is sufficiently electron-deficient (e.g., through the presence of additional nitro groups), a direct SNAr reaction with piperazine can occur, displacing a halide. mdpi.comnih.gov

| Synthetic Method | Key Reagents | Catalyst/Conditions | Description |

| Classical Cyclization | 3,4-Dichloroaniline, Bis(2-chloroethyl)amine HCl | High temperature (120-220°C), Xylene or n-butanol solvent vulcanchem.comprepchem.com | Forms the piperazine ring onto the aniline. |

| Buchwald-Hartwig Amination | 3,4-Dichlorophenyl halide, Piperazine | Palladium catalyst, Ligand, Base | Pd-catalyzed formation of the aryl-nitrogen bond. mdpi.com |

| Ullmann Condensation | 3,4-Dichlorophenyl iodide, Piperazine | Copper(I) iodide catalyst, Proline ligand, Base | Cu-catalyzed formation of the aryl-nitrogen bond. buct.edu.cnresearchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide, Piperazine | Base, Polar solvent | Direct displacement of a halide on an electron-deficient ring. mdpi.comnih.gov |

Innovative Synthetic Approaches for Incorporating the (3,4-Dichlorophenyl)piperazine Moiety into Novel Compounds

To meet the demands of modern drug discovery for efficiency, sustainability, and molecular diversity, chemists are increasingly turning to innovative synthetic strategies. These approaches offer significant advantages over traditional batch-wise synthesis.

Continuous Flow Synthesis: Multistep syntheses, such as the N-alkylation and subsequent functionalization of 1-(3,4-dichlorophenyl)piperazine, can be adapted into a single, continuous flow process. mit.edusyrris.jp In this paradigm, reactants are pumped through a network of reactors containing immobilized reagents or catalysts. This technique allows for enhanced control over reaction parameters, improved safety when handling reactive intermediates, and streamlined purification, transforming molecular assembly. mit.edusyrris.jp

Modern Catalytic Methods: The construction of the core piperazine ring can be achieved through novel catalytic reactions. Visible-light-promoted photoredox catalysis, for example, enables decarboxylative annulation protocols that can form 2-aryl piperazines under very mild conditions. organic-chemistry.org

Multicomponent Reactions: These reactions combine three or more starting materials in a single operation to form a complex product, offering high atom economy and efficiency. An Ugi four-component reaction, for instance, can be employed as a key step in a sequence that rapidly generates substituted piperazines. researchgate.net

Synthesis of Complex Hybrids: The (3,4-dichlorophenyl)piperazine moiety is often used as a foundational scaffold for creating novel hybrid molecules with unique pharmacological profiles. By reacting the precursor with other complex heterocyclic intermediates, novel compounds such as piperazine-based bis(thiazole) or bis(1,3,4-thiadiazole) hybrids can be synthesized. nih.gov This strategy of "scaffold hopping" or creating hybrid molecules is a powerful tool for exploring new chemical space. nih.govnih.gov

| Innovative Approach | Description | Key Advantages |

| Continuous Flow Synthesis | Integrates multiple reaction and purification steps into a single, uninterrupted process using microfluidic reactors. mit.edusyrris.jp | Enhanced safety, improved process control, reduced waste, potential for automation. |

| Photoredox Catalysis | Utilizes visible light to catalyze reactions, such as ring formation, under mild conditions. organic-chemistry.org | Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. |

| Multicomponent Reactions | Combines three or more reactants in a one-pot reaction to rapidly build molecular complexity. researchgate.net | High efficiency, atom economy, rapid generation of compound libraries. |

| Hybrid Molecule Synthesis | Incorporates the piperazine moiety into larger structures containing other distinct chemical scaffolds (e.g., thiazoles, saccharin). nih.govnih.gov | Access to novel chemical space, potential for multi-target activity, creation of diverse libraries. |

Chemical Transformations and Derivatization Strategies Involving the 3,4 Dichlorophenyl Piperazine Scaffold

Design and Synthesis of Derivatives Incorporating the (3,4-Dichlorophenyl)piperazine Unit

The derivatization of the (3,4-dichlorophenyl)piperazine core is a key strategy for modulating its physicochemical properties and biological activity. The secondary amine of the piperazine (B1678402) ring serves as a nucleophilic handle for conjugation with a variety of chemical moieties, from simple functional groups to elaborate heterocyclic and polycyclic systems.

Conjugation with Heterocyclic Systems (e.g., Oxadiazoles, Naphthoquinones)

The incorporation of heterocyclic rings is a common tactic to enhance the pharmacological profile of a lead compound. Oxadiazoles and naphthoquinones are two such systems that have been successfully conjugated to the dichlorophenylpiperazine scaffold.

Oxadiazoles: Derivatives featuring the 1,3,4-oxadiazole (B1194373) ring have been synthesized through several established routes. One common method involves a multi-step sequence starting with the N-alkylation of the piperazine with an ethyl bromoacetate (B1195939) to form an ester intermediate. This ester is then converted to an acetohydrazide using hydrazine (B178648) hydrate. The final cyclization step, which forms the oxadiazole ring, is achieved by reacting the hydrazide with various substituted carboxylic acids in the presence of a dehydrating agent like phosphorous oxychloride.

Another approach is the Mannich reaction, which has been used to synthesize 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones. This reaction involves the condensation of a pre-formed 5-(3,4-dichloro-phenyl)-1,3,4-oxadiazole-2-thione with formaldehyde (B43269) and a substituted piperazine derivative. A specific example is the synthesis of 5-(3,4-Dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl)]methyl}-1,3,4-oxadiazole-2(3H)-one, which has been fully characterized using various spectroscopic methods.

| Synthetic Method | Key Reagents | Intermediate | Final Product Type | Reference |

|---|---|---|---|---|

| Multi-step Cyclization | Ethyl bromoacetate, Hydrazine hydrate, POCl₃ | Acetohydrazide | 1-(Dichlorophenyl)-4-((5-aryl-1,3,4-oxadiazol-2-yl)methyl)piperazine | |

| Mannich Reaction | Formaldehyde, Substituted piperazine | N/A (One-pot) | 5-(Dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thione |

Naphthoquinones: The conjugation of the (3,4-dichlorophenyl)piperazine moiety to a naphthoquinone framework typically proceeds via nucleophilic substitution. The starting material for these syntheses is often 2,3-dichloro-1,4-naphthoquinone. The piperazine nitrogen acts as a nucleophile, displacing one of the chlorine atoms on the naphthoquinone ring to form a new carbon-nitrogen bond. This reaction creates a direct linkage between the two ring systems, yielding 2-((3,4-dichlorophenyl)piperazin-1-yl)-3-chloro-1,4-naphthoquinone derivatives. Further substitution of the remaining chlorine is also possible, allowing for the introduction of other functional groups.

Integration into Complex Polycyclic Frameworks (e.g., Benzothiazine, Benzodioxoles)

Beyond simple heterocycles, the dichlorophenylpiperazine unit can be incorporated into more complex, fused ring systems to create rigid structures with defined three-dimensional shapes.

Benzothiazoles: The synthesis of benzothiazole-piperazine derivatives has been accomplished, demonstrating the feasibility of linking these two pharmacologically relevant scaffolds. These syntheses generally involve coupling a pre-formed benzothiazole (B30560) unit containing a reactive site (e.g., a leaving group) with the dichlorophenylpiperazine nucleophile.

Benzodioxoles: The (3,4-dichlorophenyl)piperazine scaffold has been successfully integrated with the 1,4-benzodioxole (as a dihydro-1,4-benzodioxine) system. The synthesis of 1-(3,4-Dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine involves the formation of a stable sulfonamide linkage. This is achieved by reacting 1-(3,4-dichlorophenyl)piperazine (B178234) with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

Formation of Functionalized Amides and Carboxamides

Amide bond formation is one of the most robust and widely used reactions for derivatizing the piperazine scaffold. This transformation is typically achieved by reacting the secondary amine of (3,4-dichlorophenyl)piperazine with a carboxylic acid or its activated derivative.

The standard method involves the use of peptide coupling agents. Carboxylic acids are activated in situ with reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP). The activated acid then readily reacts with the piperazine nitrogen to form the corresponding amide. This method has been used to prepare a wide array of derivatives, including amides derived from benzoic and cinnamic acids. More complex carboxamides, such as [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides, have also been synthesized using this approach, highlighting its versatility.

| Carboxylic Acid Source | Coupling Agents | Resulting Amide Structure | Reference |

|---|---|---|---|

| Benzoic acids | EDC, HOBt | (Aryl)-(4-(3,4-dichlorophenyl)piperazin-1-yl)methanone | |

| Cinnamic acids | EDC, HOBt | (E)-1-(4-(3,4-dichlorophenyl)piperazin-1-yl)-3-phenylprop-2-en-1-one | |

| Chromone-2-carboxylic acid | EDC, DMAP | (4-Oxo-4H-chromen-2-yl)(4-(3,4-dichlorophenyl)piperazin-1-yl)methanone | |

| Fluorenylcarboxylic acids | Not specified, likely standard coupling | [(Dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamide |

Amino Acid Conjugation Strategies Utilizing Dichlorophenylpiperazine

Leveraging the principles of peptide synthesis, amino acids can be conjugated to the dichlorophenylpiperazine scaffold to create peptide-mimetic structures. The synthetic strategy typically involves coupling an N-terminally protected amino acid (e.g., with a tert-butyloxycarbonyl, or Boc, group) to one of the piperazine nitrogens. Standard peptide coupling reagents are used to facilitate this amide bond formation. Following the successful conjugation, the protecting group is removed, commonly under acidic conditions (e.g., with HCl in dioxane), to yield the final amino acid-piperazine conjugate with a free amino terminus. This strategy allows for the systematic incorporation of various natural and unnatural amino acids.

Azo Compound Formation with Dichlorophenylpiperazine Moiety

The formation of azo compounds (R-N=N-R') is a classic transformation in organic chemistry, typically achieved through the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic partner.

Direct formation of an azo compound from the (3,4-dichlorophenyl)piperazine moiety is not synthetically feasible. The phenyl ring lacks the necessary primary amino group for diazotization, and the electron-withdrawing nature of the two chlorine atoms deactivates the ring, making it a poor coupling partner for a diazonium salt.

However, a feasible strategy to incorporate this moiety into an azo dye would involve derivatization. A synthetic route could be designed where a precursor bearing a primary aromatic amine is first attached to the piperazine nitrogen. For example, N-(4-aminophenyl)piperazine could be coupled with 1,2-dichloro-4-iodobenzene. The resulting compound, 1-(4-aminophenyl)-4-(3,4-dichlorophenyl)piperazine, would possess the required primary amine, which could then be diazotized with nitrous acid (generated from NaNO₂ and HCl) and subsequently coupled with a suitable aromatic compound (e.g., a phenol (B47542) or aniline) to form the final azo compound.

Positional and Structural Modifications and Their Synthetic Feasibility

Modifications to the (3,4-dichlorophenyl)piperazine scaffold can be categorized into two main types: alterations to the substitution pattern on the phenyl ring (positional modifications) and the addition of substituents to the piperazine ring (structural modifications).

Positional Modifications: The substitution pattern of the chlorine atoms on the phenyl ring significantly influences the molecule's properties. While the 3,4-dichloro isomer is common, other positional isomers are synthetically accessible and have been studied. The 2,3-dichlorophenylpiperazine isomer, for instance, is a known precursor and metabolite of the drug aripiprazole (B633). A tri-substituted variant, 3,4,5-trichlorophenylpiperazine, has also been synthesized.

The synthetic feasibility of these positional isomers is generally high, as the syntheses typically begin from the corresponding commercially available dichloroanilines or trichloroanilines. A common route involves the condensation of the appropriate aniline (B41778) with diethanolamine, followed by cyclization to form the piperazine ring.

Structural Modifications: The most common structural modifications occur at the piperazine nitrogen atoms. The synthetic accessibility of these positions makes a wide range of derivatizations feasible.

N-Alkylation: This is a straightforward and widely used modification, typically achieved by reacting the piperazine with an alkyl halide (e.g., 1-bromo-3-chloropropane) in the presence of a base. This reaction introduces an alkyl chain that can be further functionalized.

Reductive Amination: This method allows for the introduction of alkyl or arylalkyl groups by reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride.

N-Arylation: While less common than N-alkylation, N-arylation can be achieved through methods like the Buchwald-Hartwig amination, coupling the piperazine with an aryl halide under palladium catalysis.

| Modification Type | Example | General Synthetic Route | Reference |

|---|---|---|---|

| Positional Isomer | 1-(2,3-Dichlorophenyl)piperazine (B491241) | Condensation of 2,3-dichloroaniline (B127971) with diethanolamine | |

| Positional Isomer | 1-(3,4,5-Trichlorophenyl)piperazine | Condensation of 3,4,5-trichloroaniline (B147634) with diethanolamine | |

| Structural (N-Alkylation) | 1-(3,4-Dichlorophenyl)-4-alkylpiperazine | Reaction with alkyl halides in the presence of a base | |

| Structural (N-Acylation) | 1-Acyl-4-(3,4-dichlorophenyl)piperazine | Reaction with carboxylic acids using coupling agents (EDC, HOBt) |

Pharmacological Characterization and Preclinical Biological Activities of 3,4 Dichlorophenyl Piperazine Derivatives

Receptor Binding Profiles and Ligand Interactions

The interaction of (3,4-Dichlorophenyl)piperazine derivatives with various neurotransmitter receptors is a key aspect of their pharmacological characterization. Research has demonstrated that these compounds can modulate serotonergic, dopaminergic, adrenergic, and opioid receptor systems.

Serotonin (B10506) Receptor Modulation (e.g., 5-HT2C Receptor Affinity, Serotonin Transporter Interaction)

Derivatives of (3,4-dichlorophenyl)piperazine have shown notable activity at serotonin receptors, particularly the 5-HT2C subtype. One derivative, characterized by the 3,4-dichlorophenyl group as an N-4 piperazine (B1678402) substituent linked via an ethyl chain to a norbornene fragment, demonstrated high affinity and selectivity for 5-HT2C receptors, with a reported Ki value of 1.13 nM researchgate.netnih.gov.

Furthermore, the positional isomer 3,4-dichlorophenylpiperazine (3,4-DCPP) has been identified as a serotonin releaser that acts through the serotonin transporter researchgate.net. This dual action—receptor binding and transporter interaction—highlights the potential for these compounds to significantly modulate the serotonergic system.

Dopamine (B1211576) Receptor Subtype Selectivity (e.g., D2, D3 Receptor Partial Agonism/Antagonism)

While extensive research has focused on the 2,3-dichlorophenylpiperazine isomer, which consistently shows high affinity and selectivity for the dopamine D3 receptor over the D2 receptor nih.govacs.orgacs.orgresearchgate.net, specific binding data for the 3,4-dichloro isomer remains less defined in the available literature. Studies on various N-phenylpiperazine analogs have established this class of compounds as significant ligands for dopamine receptors mdpi.com. The high homology between D2 and D3 receptors presents a challenge in achieving subtype selectivity acs.org. For the 2,3-dichloro derivatives, structural modifications have been extensively explored to optimize D3 receptor affinity and selectivity, with some analogs achieving over 1000-fold selectivity for the D3 subtype acs.org. These findings underscore the therapeutic potential of dichlorophenylpiperazine scaffolds in conditions where D3 modulation is desired, such as substance use disorders and certain neuropsychiatric conditions, although direct evidence for the 3,4-dichloro isomer's specific D2/D3 profile is still needed.

Opioid Receptor Agonism (e.g., Kappa-Opioid Receptors, Dual MOR/D3R Ligands)

One of the most well-documented activities of (3,4-dichlorophenyl)piperazine derivatives is their potent and selective agonism at kappa-opioid receptors (KOR). Several derivatives incorporating the 3,4-dichlorophenyl moiety are recognized as highly selective KOR agonists.

Notable examples include:

U-50488 : This compound, a highly selective KOR agonist, has demonstrated analgesic, diuretic, and antitussive effects in preclinical studies acs.orgmdpi.comacs.org. It is considered a benchmark compound for kappa agonist research acs.org.

GR-89696 : Another potent and highly selective KOR agonist, GR-89696 has been described as being selective for the κ2 subtype nih.govnih.gov. It has been investigated for its potential to prevent the itching associated with traditional opioid analgesics nih.gov. Studies in rhesus monkeys have confirmed its profile as a highly potent KOR agonist nih.gov.

| Compound/Derivative | Receptor Target | Activity | Reported Affinity/Potency |

|---|---|---|---|

| SER-68 (norbornene derivative) | 5-HT2C Receptor | Selective Ligand | Ki = 1.13 nM researchgate.netnih.gov |

| 3,4-Dichlorophenylpiperazine (3,4-DCPP) | Serotonin Transporter | Serotonin Releaser | N/A |

| 3,4-Dichlorophenylpiperazine (3,4-DCPP) | β1-Adrenergic Receptor | Antagonist/Blocker | Low Affinity researchgate.net |

| U-50488 | Kappa-Opioid Receptor | Selective Agonist | N/A |

| GR-89696 | Kappa-Opioid Receptor (κ2 Subtype) | Selective Agonist | Highly Potent nih.govnih.gov |

Preclinical Assessment of Diverse Pharmacological Actions

Beyond receptor modulation, derivatives of (3,4-dichlorophenyl)piperazine have been evaluated for their potential in treating complex diseases like cancer, demonstrating a range of preclinical biological activities.

Anticancer Activity: Mechanisms and Efficacy in Cell-Based Models (e.g., Topoisomerase II Inhibition, Tubulin Polymerization Inhibition, PARP-1 Inhibition)

The piperazine scaffold is a common feature in many anticancer agents, and derivatives of (3,4-dichlorophenyl)piperazine have shown promise in this area. Their cytotoxic effects appear to be mediated through multiple mechanisms, including the inhibition of key enzymes involved in DNA replication and cell division.

Topoisomerase II Inhibition: Topoisomerases are critical enzymes that manage DNA topology during cellular processes, and their inhibition is a key strategy in cancer chemotherapy nih.gov. A recent study highlighted a novel benzothiazine derivative, BS230 , which incorporates a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent. This compound exhibited potent antitumor activity, with stronger cytotoxicity against breast adenocarcinoma cells (MCF7) than the established anticancer drug doxorubicin, while showing lower toxicity in healthy cells nih.gov. Molecular docking studies suggested that BS230 has the ability to bind to the DNA-Topoisomerase II complex, indicating that its anticancer effects are, at least in part, due to topoisomerase II inhibition nih.gov.

Tubulin Polymerization Inhibition: Microtubules, which are polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs researchgate.netmdpi.com. While direct evidence for (3,4-dichlorophenyl)piperazine derivatives as tubulin polymerization inhibitors is limited, the broader class of piperazine-containing compounds has been reported to obstruct mitosis by binding to the colchicine site on tubulin and inhibiting its polymerization mdpi.com. For example, certain (E)-3-(3,4-dihydroxyphenyl)acrylylpiperazine derivatives have been identified as potent inhibitors of tubulin polymerization nih.gov. This suggests a potential avenue for the anticancer activity of 3,4-dichlorophenylpiperazine derivatives that warrants further investigation.

PARP-1 Inhibition: Poly(ADP-ribose) polymerase 1 (PARP-1) is an enzyme crucial for DNA repair. Inhibiting PARP-1 is a targeted therapy approach for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations researchgate.netacs.orgnih.gov. A recent study synthesized and evaluated a series of novel piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone derivatives as potential PARP-1 inhibitors acs.org. In silico analysis showed that these compounds have the potential to be selective PARP-1 inhibitors with strong binding profiles acs.org. This research provides a rationale for exploring the potential of (3,4-dichlorophenyl)piperazine derivatives as PARP-1 inhibitors for targeted cancer therapy.

| Derivative Class/Compound | Proposed Mechanism | Key Findings | Cell Line(s) |

|---|---|---|---|

| BS230 (Benzothiazine derivative) | Topoisomerase II Inhibition | Showed stronger cytotoxicity than doxorubicin in cancer cells and lower toxicity in healthy cells. nih.gov | MCF7 (Breast Adenocarcinoma), MCF10A (Healthy Breast) nih.gov |

| General Piperazine Derivatives | Tubulin Polymerization Inhibition | Known to bind to the colchicine site of tubulin, leading to mitotic arrest. mdpi.com | Various Cancer Cell Lines |

| Piperazine-Substituted Naphthoquinones | PARP-1 Inhibition | In silico studies suggest strong, selective binding to PARP-1. acs.org | MDA-MB-231 (Breast), among others acs.org |

Antiglycation Potential and Mechanisms

The process of non-enzymatic glycation, where a sugar molecule bonds to a protein or lipid molecule without enzymatic control, leads to the formation of advanced glycation end products (AGEs). This process is a key factor in the complications of diabetes and other chronic diseases. The mechanism of antiglycation can involve the scavenging of free radicals, which are generated during glycation, or the inhibition of the formation of AGEs. Antioxidants like phenols and flavonoids are known to inhibit AGEs formation, a property attributed to their molecular structure. Despite the investigation of various heterocyclic compounds for antiglycation properties, a review of the scientific literature did not yield specific studies on the antiglycation potential or mechanisms of (2S)-2-(3,4-dichlorophenyl)piperazine or its direct derivatives.

Antimycobacterial Efficacy

The piperazine nucleus is a recognized scaffold in the development of antimycobacterial agents. Research into related structures containing the 3,4-dichlorophenyl group has shown promising activity against Mycobacterium tuberculosis. A study on substituted urea derivatives, which incorporated a 3,4-dichlorophenyl moiety, demonstrated significant antimycobacterial properties. Several of these compounds were effective against Mycobacterium tuberculosis H37Rv, achieving a growth inhibition in the range of 80-89% at a concentration of 6.25 µM nih.gov. These findings suggest that the 3,4-dichlorophenyl group is a valuable component for designing novel compounds targeting M. tuberculosis and that derivatives from this series could serve as important lead molecules for new anti-tuberculosis drugs nih.gov.

Table 1: Antimycobacterial Activity of 3,4-Dichlorophenyl Derivatives

| Compound Class | Target Organism | Concentration | % Growth Inhibition |

|---|---|---|---|

| 3,4-Dichlorophenyl-ureas | Mycobacterium tuberculosis H37Rv | 6.25 µM | 80-89% nih.gov |

Antidiabetic Properties (e.g., α-Amylase Inhibition)

Derivatives of piperazine are being explored for their potential in managing diabetes mellitus, partly through the inhibition of key enzymes like α-amylase. Inhibition of α-amylase slows the digestion of carbohydrates, thereby reducing the post-meal spike in blood glucose. A recent study on a series of synthesized phenylsulfonyl piperazine derivatives identified notable α-amylase inhibitory activity. One particular derivative demonstrated an inhibition percentage of 80.61%, which was superior to that of the standard antidiabetic drug acarbose (78.81%) cumhuriyet.edu.tr. This highlights the potential of the piperazine scaffold in developing new α-amylase inhibitors for diabetes management cumhuriyet.edu.tr. Beyond α-amylase, other piperazine derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), another important target in type 2 diabetes therapy nih.gov.

Table 2: α-Amylase Inhibition by Piperazine Derivatives

| Compound Class | % Inhibition | Standard Drug (Acarbose) % Inhibition |

|---|---|---|

| Phenylsulfonyl piperazine derivative (Compound 4) | 80.61% cumhuriyet.edu.tr | 78.81% cumhuriyet.edu.tr |

Anti-Inflammatory Effects of Analogues

Analogues incorporating the 3,4-dichlorophenylpiperazine structure have been synthesized and evaluated for their anti-inflammatory properties. A series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiazole-2-thiones demonstrated significant anti-inflammatory effects in a carrageenan-induced footpad edema test in rats nih.gov. The activity of these compounds varied based on the substitution on the piperazine ring, with inhibition of inflammation ranging from 30.6% to 57.8% nih.gov. Several compounds from this series showed prominent anti-inflammatory activity with a lower incidence of gastric ulceration compared to the reference drug, indomethacin, marking them as potential leads for further development nih.gov.

Table 3: Anti-Inflammatory Activity of 5-(3,4-Dichlorophenyl)piperazine Analogues

| Compound | Inhibition of Edema (%) |

|---|---|

| Analogue Series | 30.6% - 57.8% nih.gov |

| Prominent Compounds | |

| 5b | High |

| 5f | High |

| 5i | High |

| 5p | High |

| 5r | High |

Neuropharmacological Potential in Central Nervous System Disorders (e.g., Anxiolytic, Antidepressant Effects as Part of Broader Class)

The phenylpiperazine class of compounds is well-established for its significant effects on the central nervous system (CNS). Numerous derivatives are investigated for their potential as anxiolytic and antidepressant agents. Studies on novel phenylpiperazine derivatives have demonstrated both anxiolytic-like and antidepressant-like effects in animal models nih.gov. For instance, in the elevated plus maze (EPM) test, a common model for anxiety, administration of a new phenylpiperazine derivative increased the time mice spent in the open arms, indicative of an anxiolytic effect nih.gov. The same compound also reduced immobility time in the forced swimming test (FST), suggesting antidepressant activity nih.gov. The mechanism for these effects is often linked to the serotonergic system, with antagonists for the 5-HT1A receptor being able to block the observed anxiolytic and antidepressant activities nih.gov. Furthermore, related compounds like 1-(3-chlorophenyl)piperazine (B195711) (mCPP) have been used to establish animal models of anxiety, substituting for known anxiogenic drugs and producing anxiety-like behaviors that can be blocked by serotonin antagonists nih.gov.

Antimalarial Activity of Dichlorophenyl-Substituted Compounds

The piperazine scaffold is a critical component in the development of new antimalarial agents, particularly against drug-resistant strains of Plasmodium falciparum. Arylpiperazines that have an unsubstituted terminal secondary amino group have shown a mefloquine-type behavior, being significantly more potent against chloroquine-resistant strains (W2 and FCR3) than chloroquine-sensitive strains researchgate.net. Research on piperazine-containing 4(1H)-quinolones has led to the development of compounds with greatly enhanced solubility and potent antimalarial activity nih.gov. One such derivative, 6-Methyl-7-phenylpiperazinyl-4(1H)-quinolone, was identified as highly potent against the W2 strain of P. falciparum nih.gov. In a separate line of research, a library of piperazine-tethered thiazole compounds was screened, leading to the identification of a hit compound with significant antiplasmodial activity against the chloroquine-resistant Dd2 strain of P. falciparum mdpi.com.

Table 4: Antimalarial Activity of Dichlorophenyl-Substituted and Piperazine Compounds

| Compound Class/Derivative | P. falciparum Strain(s) | Activity (EC₅₀/IC₅₀) |

|---|---|---|

| 6-Methyl-7-phenylpiperazinyl-4(1H)-quinolone | W2 | 0.44 nM nih.gov |

| Piperazine-tethered thiazole (Compound 2291-61) | Dd2 (chloroquine-resistant) | 102 nM mdpi.com |

| Unsubstituted Arylpiperazines | W2, FCR3 (chloroquine-resistant) | Significantly more potent than against sensitive strains researchgate.net |

Structure Activity Relationship Sar Studies of 3,4 Dichlorophenyl Piperazine Derivatives

Impact of the 3,4-Dichlorophenyl Moiety on Ligand Affinity and Selectivity

The 3,4-dichlorophenyl moiety is a critical pharmacophoric element in a variety of piperazine-based ligands, significantly influencing their affinity and selectivity for various receptors, particularly within the dopaminergic and serotonergic systems. The position and nature of substituents on the phenyl ring are pivotal in defining the pharmacological profile of these compounds.

Research into arylpiperazine derivatives has consistently shown that substitution on the phenyl ring is a key determinant of biological activity. Specifically, the presence of electron-withdrawing groups, such as chlorine atoms, can modulate ligand-receptor interactions. In a series of N-(substituted phenyl)piperazine-based conjugates, the 1-(3,4-dichlorophenyl)piperazin-1-ium chloride fragment was identified as a component of one of the most effective molecules against Mycobacterium tuberculosis. mdpi.com This highlights the favorable contribution of the 3,4-dichloro substitution pattern to biological activity in certain contexts.

The positioning of the chlorine atoms is crucial. While 2,3-dichlorophenylpiperazine (2,3-DCPP) is a known precursor and metabolite of drugs like aripiprazole (B633) and has been shown to act as a partial agonist at dopamine (B1211576) D2 and D3 receptors, the positional isomer 3,4-dichlorophenylpiperazine (3,4-DCPP) exhibits a different pharmacological profile. wikipedia.org 3,4-DCPP is known to act as a serotonin (B10506) releaser via the serotonin transporter, demonstrating how a simple shift in the chlorine position from 2,3- to 3,4- can alter the primary mechanism of action. wikipedia.org

Furthermore, studies on ligands targeting dopamine D2 and D3 receptors often utilize the 2,3-dichlorophenyl or 2-methoxyphenyl groups on the piperazine (B1678402) ring to confer high affinity and selectivity. mdpi.comnih.gov The design of selective D3 receptor ligands, for instance, has successfully incorporated the 2,3-dichlorophenylpiperazine moiety as a core pharmacophore. nih.gov This suggests that while the 2,3-dichloro pattern is well-explored for D3 selectivity, the 3,4-dichloro pattern in (2S)-2-(3,4-dichlorophenyl)piperazine likely directs the ligand's affinity and selectivity profile towards different targets, such as the serotonin transporter. The electron-withdrawing nature of the two chlorine atoms at the meta and para positions influences the electronic distribution of the entire molecule, affecting how it fits into and interacts with the binding pockets of its target receptors.

| Substitution Pattern | Associated Biological Target/Activity | Reference Compound Example |

|---|---|---|

| 3,4-Dichlorophenyl | Serotonin Transporter (SERT) - Releaser | 3,4-Dichlorophenylpiperazine (3,4-DCPP) |

| 2,3-Dichlorophenyl | Dopamine D2/D3 Receptor - Partial Agonist | Aripiprazole Metabolite (2,3-DCPP) |

| 4-Chlorophenyl | Component in antimycobacterial agents | 1-[2-hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-chlorophenyl)piperazin-1-ium chloride |

Role of the Piperazine Ring Conformation and Substitution Patterns on Biological Activity

The piperazine ring serves as a versatile scaffold in medicinal chemistry, and its conformational flexibility and substitution patterns are fundamental to the biological activity of its derivatives. researchgate.netnih.gov As a six-membered heterocycle, piperazine typically adopts a chair conformation to minimize steric strain, though boat conformations can also exist. researchgate.net The orientation of substituents on the ring can significantly impact how the molecule interacts with its biological target.

For 2-substituted piperazines, such as this compound, the substituent on the carbon atom can adopt either an axial or equatorial position. Conformational studies on related 1-acyl and 1-aryl 2-substituted piperazines have indicated a preference for the axial conformation. nih.gov This axial orientation can place other key functional groups in a specific spatial arrangement that may be crucial for receptor binding. nih.gov The two nitrogen atoms within the piperazine ring are also key features, providing sites for hydrogen bonding and influencing the molecule's physicochemical properties, such as solubility and pKa, which are vital for pharmacokinetic profiles. nih.gov

Substitutions at the N1 and N4 positions of the piperazine ring are a common strategy for modulating pharmacological activity. The N1 nitrogen is often attached to the aryl group (in this case, 3,4-dichlorophenyl), while the N4 nitrogen can be linked to various other moieties, often via an alkyl linker, to interact with different regions of a receptor binding pocket. nih.govresearchgate.net This modularity allows for the fine-tuning of a compound's properties. The basicity of the N4 nitrogen is often crucial for forming salt bridges with acidic residues (e.g., aspartic acid) in receptor binding sites, a common interaction for aminergic G-protein coupled receptors (GPCRs). The nature of the substituent at N4 can influence this basicity and introduce additional interactions, thereby affecting affinity and efficacy. The piperazine core's ability to position these pharmacophoric elements in a specific three-dimensional arrangement is a primary reason for its prevalence in centrally acting agents. nih.gov

| Structural Feature | Impact on Biological Activity | Example of Modulation |

|---|---|---|

| Piperazine Ring Conformation | Determines the 3D spatial arrangement of substituents, affecting receptor fit. | Preference for axial conformation in 2-substituted piperazines can orient pharmacophores for optimal binding. nih.gov |

| N1-Aryl Substitution | Often serves as a primary pharmacophore, anchoring the ligand in the receptor. | The 3,4-dichlorophenyl group defines the core interaction with the target. |

| N4 Substitution | Modulates affinity, selectivity, and functional activity (agonist/antagonist). Can introduce additional binding interactions. | Attachment of alkyl chains and terminal pharmacophores to target specific receptor subpockets. nih.gov |

| Ring Nitrogen Atoms | Act as hydrogen bond acceptors/donors and influence pKa, solubility, and bioavailability. nih.gov | The basic N4 nitrogen often forms a key ionic bond with an aspartate residue in aminergic GPCRs. |

Influence of Linker Length and Terminal Pharmacophore Groups on Receptor Interactions

In many arylpiperazine-based ligands, a flexible linker, typically an alkyl chain, connects the N4 atom of the piperazine ring to a terminal pharmacophore group. The length of this linker and the chemical nature of the terminal group are critical variables in structure-activity relationship studies, profoundly affecting receptor affinity and selectivity. nih.govresearchgate.net

Structure-activity relationship studies for dopamine D3 receptor ligands have demonstrated the importance of the linker length, which is often an alkyl chain of three to five carbons (C3-C5). researchgate.net This linker acts as a spacer, allowing the terminal pharmacophore to reach and occupy a secondary binding site within the receptor while the arylpiperazine moiety occupies the primary binding pocket. Research on N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides showed that a four-carbon (butyl) linker was optimal for high affinity at D3 receptors. researchgate.net The flexibility of this chain allows the molecule to adopt an optimal conformation for binding. nih.govresearchgate.net

The terminal pharmacophore group at the end of the linker provides another point of interaction with the receptor, often contributing significantly to affinity and selectivity. In the development of D3-selective ligands, a wide variety of terminal groups, such as aryl carboxamides and heterobiarylamides, have been explored. nih.gov Structural diversity in this part of the molecule was found to have a major influence on achieving nanomolar D3 receptor affinity and high selectivity over the D2 receptor subtype. For example, replacing a fluorenylcarboxamide with a 4-(pyridin-2-yl)benzamide group at the end of a trans-but-2-enyl linker led to a compound with a D3 binding affinity (Ki) of 0.7 nM and a 133-fold selectivity over the D2 receptor. researchgate.net This demonstrates that the terminal group's size, shape, and electronic properties are key to exploiting subtle differences between receptor subtypes.

| Compound Series | Linker Variation | Terminal Group | Impact on Receptor Binding |

|---|---|---|---|

| Dopamine D3 Ligands | C3-C5 alkyl chain | Aryl Amide | Linker length is critical for spanning primary and secondary binding sites. researchgate.net |

| Dopamine D3 Ligands | 4-carbon (butyl) chain | 9H-fluorene-2-carboxamide | High D3 affinity (Ki = 2.0 nM) and 56-fold D2/D3 selectivity. researchgate.net |

| Dopamine D3 Ligands | trans-but-2-enyl chain | 4-pyridine-2-yl-benzamide | Improved D3 affinity (Ki = 0.7 nM) and 133-fold D2/D3 selectivity. researchgate.net |

| Serotonin Receptor Ligands | 2-4 carbon chain | Various Aromatic Moieties | Flexibility of the linker is a key aspect for antidepressant activity. nih.govresearchgate.net |

Stereochemical Contributions to Structure-Activity Relationships, with Emphasis on the (2S) Configuration

Stereochemistry plays a paramount role in the interaction of chiral ligands with biological receptors, which are themselves chiral entities. For compounds with a stereocenter, such as this compound, the specific three-dimensional arrangement of atoms defined by the configuration (R or S) can lead to significant differences in pharmacological activity between enantiomers. This phenomenon, known as enantioselectivity, arises because only one enantiomer may fit optimally into the receptor's binding site.

While detailed SAR studies focusing specifically on the (2S) configuration of 2-(3,4-dichlorophenyl)piperazine (B68480) are not extensively detailed in the provided search results, the critical importance of stereochemistry in related piperazine derivatives is well-documented. For instance, research on dopamine D3 receptor antagonists has led to the identification of enantioselective compounds where the R- and S-enantiomers display markedly different binding affinities and functional activities. nih.gov In one study, enantioselectivity was found to be more pronounced at the D3 receptor than at the D2 receptor, suggesting that the chiral center interacts with a region of the D3 receptor that is structurally distinct from the corresponding region in the D2 receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the efficacy of new, unsynthesized molecules, thereby guiding drug design and optimization. nih.gov For classes of compounds like piperazine derivatives, QSAR studies have been instrumental in identifying the key molecular properties that govern their therapeutic effects.

QSAR models are built using a dataset of compounds with known biological activities. Various molecular descriptors, which quantify different aspects of a molecule's structure (e.g., electronic, steric, hydrophobic, and topological properties), are calculated. Statistical methods are then used to find the best correlation between a combination of these descriptors and the observed activity.

In studies of piperazine derivatives, several key descriptors have been identified as being significantly correlated with biological activity. For example, a QSAR study on piperazine derivatives as mTORC1 inhibitors revealed that descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), and topological polar surface area (PSA) were crucial for predicting inhibitory activity. mdpi.com Another 2D-QSAR study on aryl alkanol piperazine derivatives with antidepressant activities identified descriptors related to atom types, dipole moment, and molecular shape as being important for 5-hydroxytryptamine (5-HT) reuptake inhibition. nih.gov

These models can be represented by equations that allow for the prediction of activity (often expressed as pIC50 or a similar metric) based on the calculated descriptor values for a new compound. The insights gained from the QSAR contour maps (in 3D-QSAR) can also provide a visual understanding of which regions of the molecule are sensitive to modification. For instance, a model might indicate that increasing steric bulk in one area or enhancing electron-withdrawing properties in another would lead to improved efficacy. By applying such models to virtual libraries of (3,4-dichlorophenyl)piperazine derivatives, researchers can prioritize the synthesis of compounds with the highest predicted biological efficacy, saving time and resources. nih.govmdpi.com

| QSAR Study Focus | Significant Molecular Descriptors | Predicted Biological Activity |

|---|---|---|

| Piperazine derivatives as mTORC1 inhibitors | ELUMO, Electrophilicity index (ω), Molar refractivity (MR), Log S, PSA, Refractive index (n) mdpi.com | Anticancer activity |

| Aryl alkanol piperazines as antidepressants | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 nih.gov | 5-HT reuptake inhibition |

| Aryl alkanol piperazines as antidepressants | HOMO, PMI-mag, S_sssN, Shadow-XZ nih.gov | Noradrenaline (NA) reuptake inhibition |

| Arylpiperazine derivatives as 5-HT2A antagonists | Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) fields mdpi.com | Antidepressant activity |

Advanced Analytical and Spectroscopic Characterization of 3,4 Dichlorophenyl Piperazine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of (3,4-Dichlorophenyl)piperazine derivatives. These techniques provide detailed information about the compound's atomic composition, connectivity, and the chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide unique insights into the carbon-hydrogen framework of dichlorophenylpiperazine derivatives.

In the ¹H NMR spectrum of phenylpiperazine compounds, the protons on the piperazine (B1678402) ring typically appear as multiplets in the aliphatic region (δ 2.5-3.5 ppm), while the aromatic protons of the dichlorophenyl group are observed in the downfield region (δ 6.8-7.5 ppm). The exact chemical shifts and splitting patterns are influenced by the substitution pattern on the phenyl ring and any substituents on the second nitrogen of the piperazine ring. For instance, in N-acylated piperazines, the protons on the piperazine ring adjacent to the amide nitrogen are deshielded and may show complex splitting due to restricted rotation around the amide bond. researchgate.net

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For a typical dichlorophenylpiperazine derivative, signals for the aliphatic carbons of the piperazine ring appear in the upfield region (δ 45-55 ppm). The aromatic carbons of the dichlorophenyl ring resonate in the downfield region (δ 115-155 ppm), with the carbons directly attached to the chlorine atoms showing characteristic shifts.

While specific data for (2S)-2-(3,4-dichlorophenyl)piperazine is not widely published, the table below presents typical chemical shift ranges observed for closely related 1-(dichlorophenyl)piperazine analogs. chemicalbook.comnih.govchemicalbook.com

Table 1: Typical NMR Spectral Data for 1-(Dichlorophenyl)piperazine Analogs

| Nucleus | Functional Group | Typical Chemical Shift (δ) ppm |

|---|---|---|

| ¹H | Piperazine CH₂ (aliphatic) | 2.8 - 3.4 (multiplets) |

| ¹H | Dichlorophenyl CH (aromatic) | 6.8 - 7.4 (multiplets) |

| ¹³C | Piperazine CH₂ (aliphatic) | 45 - 55 |

| ¹³C | Dichlorophenyl CH (aromatic) | 115 - 135 |

| ¹³C | Dichlorophenyl C-Cl (aromatic) | 125 - 138 |

Note: Chemical shifts are dependent on the solvent and specific substitution patterns.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a (3,4-dichlorophenyl)piperazine derivative will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key characteristic peaks include the N-H stretching vibration for secondary amines in the piperazine ring, typically appearing in the region of 3200-3500 cm⁻¹. niscpr.res.in Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the piperazine ring appears just below 3000 cm⁻¹. The C-N stretching vibrations of the aromatic amine and the aliphatic amine are found in the fingerprint region, typically between 1200 and 1350 cm⁻¹. dergipark.org.tr The C=C stretching vibrations of the aromatic ring usually give rise to several bands in the 1450-1600 cm⁻¹ region. Finally, the C-Cl stretching vibrations are expected in the lower wavenumber region, typically below 850 cm⁻¹.

The table below summarizes the expected IR absorption bands for a (3,4-dichlorophenyl)piperazine compound, based on data from its isomers and related structures. dergipark.org.trnist.govnih.gov

Table 2: Characteristic IR Absorption Bands for (3,4-Dichlorophenyl)piperazine Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3200 - 3500 | N-H Stretch (piperazine secondary amine) | Medium |

| 3000 - 3100 | C-H Stretch (aromatic) | Medium-Weak |

| 2800 - 3000 | C-H Stretch (aliphatic piperazine ring) | Medium |

| 1450 - 1600 | C=C Stretch (aromatic ring) | Medium-Strong |

| 1200 - 1350 | C-N Stretch (aromatic and aliphatic) | Medium-Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting molecular ion and its fragments are detected based on their mass-to-charge (m/z) ratio.

For (3,4-dichlorophenyl)piperazine, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (230.04 g/mol for the free base). A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The major fragmentation pathway for phenylpiperazine derivatives typically involves the cleavage of the piperazine ring. A common fragment corresponds to the loss of a C₂H₄N fragment from the molecular ion. nih.govresearchgate.net Other significant fragments may include the dichlorophenyl cation and ions resulting from further fragmentation of the piperazine ring. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z ratio, allowing for the determination of the elemental formula of the molecular ion and its fragments. This is crucial for confirming the identity of the compound and distinguishing it from isobaric substances (compounds with the same nominal mass but different elemental compositions). auburn.edu

Table 3: Expected Mass Spectrometry Data for (3,4-Dichlorophenyl)piperazine (C₁₀H₁₂Cl₂N₂)

| Technique | Ion | Expected m/z | Information Provided |

|---|---|---|---|

| MS | [M]⁺ | 230 | Molecular Weight (with characteristic Cl isotope pattern) |

| MS | [M - C₂H₄N]⁺ | 188 | Fragmentation pattern confirming piperazine structure |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating (3,4-Dichlorophenyl)piperazine from impurities, starting materials, and by-products, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most widely used chromatographic techniques for the analysis of pharmaceutical intermediates. These methods offer high resolution, sensitivity, and reproducibility. Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of piperazine derivatives. ceon.rs

A typical RP-HPLC method involves a C8 or C18 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. google.com Gradient elution may be necessary to achieve optimal separation of the main compound from all its potential impurities. ceon.rs Detection is usually performed using a UV detector, with the wavelength set to an absorption maximum of the dichlorophenyl chromophore (e.g., ~254 nm). google.com UPLC, which uses smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC.

The table below outlines a representative set of HPLC conditions for the analysis of dichlorophenylpiperazine compounds.

Table 4: Typical HPLC Conditions for (3,4-Dichlorophenyl)piperazine Analysis

| Parameter | Condition |

|---|---|

| Column | Octadecylsilane (C18), 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.02 M Phosphate Buffer (pH adjusted) |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative analysis, such as monitoring the progress of a reaction or for preliminary purity checks. scientificlabs.co.uk For piperazine derivatives, silica (B1680970) gel plates are typically used as the stationary phase. libretexts.org

The mobile phase is a mixture of solvents, and its composition is optimized to achieve good separation between the target compound and any impurities. A common mobile phase for basic compounds like piperazines on silica gel consists of a mixture of a non-polar solvent (e.g., ethyl acetate (B1210297) or chloroform) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like ammonia (B1221849) or triethylamine (B128534) to reduce peak tailing. libretexts.org

After developing the plate, the separated spots can be visualized under UV light (at 254 nm) due to the UV-absorbing phenyl ring. Alternatively, chromogenic reagents, such as Dragendorff's reagent or iodine vapor, can be used for visualization. nuph.edu.ua The retention factor (Rf) value is calculated for each spot and can be used for identification by comparison with a standard.

Table 5: General TLC Conditions for (3,4-Dichlorophenyl)piperazine Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate : Methanol : Ammonium Hydroxide (e.g., 85:10:5 v/v/v) |

| Chamber | Saturated |

| Application | Spotting of sample and standard solutions |

| Detection | UV light (254 nm) or chemical staining (e.g., Dragendorff's reagent) |

Solid-State Characterization Through X-ray Diffraction

The precise three-dimensional arrangement of atoms and molecules in the crystalline solid state is fundamental to understanding a compound's physical and chemical properties. X-ray diffraction (XRD) stands as the definitive method for elucidating this architecture. While crystallographic data for this compound itself is not extensively reported in publicly available literature, detailed studies on closely related derivatives provide significant insight into the conformational behavior of the dichlorophenylpiperazine moiety.

A key example is the comprehensive structural analysis of 4-(2,3-Dichlorophenyl)piperazin-1-ium picrate (B76445), a salt of the positional isomer 1-(2,3-dichlorophenyl)piperazine (B491241). iucr.orgresearchgate.net Single-crystal X-ray diffraction studies of this derivative offer a precise map of its molecular geometry, the conformation of the piperazine ring, and the intricate network of intermolecular forces that stabilize the crystal lattice.

The salt crystallizes in the monoclinic P21/n space group, with one 1-(2,3-dichlorophenyl)piperazine (DP) cation and one picrate (PA) anion in the asymmetric unit. iucr.orgresearchgate.net In this structure, the piperazine ring adopts a stable chair conformation. This is a common low-energy conformation for six-membered saturated heterocyclic rings, minimizing steric strain.

The solid-state structure is not merely defined by the ionic interaction between the cation and anion but is further organized by a sophisticated network of non-covalent interactions. These include several N—H⋯O and C—H⋯O hydrogen bonds that link the piperazinium cation and the picrate anion. iucr.orgresearchgate.net

Interactive Data Tables

Table 1: Crystal Data and Structure Refinement for 4-(2,3-Dichlorophenyl)piperazin-1-ium picrate

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃Cl₂N₂⁺ · C₆H₂N₃O₇⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Data not available in abstract |

| b (Å) | Data not available in abstract |

| c (Å) | Data not available in abstract |

| β (°) | Data not available in abstract |

| Volume (ų) | Data not available in abstract |

| Z | Data not available in abstract |

Detailed unit cell parameters were not available in the provided search results.

Table 2: Key Intermolecular Interactions for 4-(2,3-Dichlorophenyl)piperazin-1-ium picrate

| Interaction Type | Distance (Å) |

| C—Cl⋯π | 3.8201 (4), 3.7785 (4) |

| N—O⋯π | 3.7814 (4) |

| Cl⋯Cl | 3.2613 (4) |

| N—H⋯O | Multiple, specific data not in abstract |

| C—H⋯O | Multiple, specific data not in abstract |

Computational and Theoretical Studies on 3,4 Dichlorophenyl Piperazine and Its Ligands

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target. For ligands containing the (3,4-dichlorophenyl)piperazine moiety, docking studies have been instrumental in elucidating their interactions with various biological targets and rationalizing their activities.

Research has shown that dichlorophenylpiperazine derivatives can be potent ligands for several receptors. For instance, docking studies on arylpiperazine derivatives targeting the androgen receptor (AR) have revealed key interactions within the ligand-binding pocket (LBP). One study focusing on a series of arylpiperazine derivatives identified a compound with a 2,3-dichlorophenyl group that bound favorably to the AR-LBP, primarily through hydrophobic interactions. nih.gov The calculated binding free energy for a related analog was -10.8 kcal/mol, indicating a strong theoretical affinity. nih.gov

In another study, derivatives of 1-(3,4-dichlorophenyl)piperazine (B178234) were evaluated as potential anticancer agents. Molecular docking simulations suggested that these compounds could bind effectively to the DNA-Topo II complex, a key target in cancer therapy. The docking results correlated well with the observed cytotoxic activity, underscoring the predictive power of these simulations.

The binding affinity, often expressed as a docking score or binding free energy in kcal/mol, is a critical output of these simulations. It provides a quantitative estimate of the ligand's potency. As illustrated in the table below, various dichlorophenylpiperazine analogs have been docked against different protein targets, yielding a range of binding affinities that help prioritize candidates for synthesis and biological testing. nih.govnih.govresearchgate.netdergipark.org.tr

| Ligand Type | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted |

| Arylpiperazine Derivative | Androgen Receptor (AR) | -10.8 | Hydrophobic interactions with LBP residues nih.gov |

| Phenylpiperazine Derivative | Sigma-1 Receptor (S1R) | Not specified | Ionic interactions with Glu172 and Asp126 nih.gov |

| Piperazine-chalcone Hybrid | VEGFR-2 Kinase | -9.07 | Hydrogen bonding researchgate.net |

| Quinololine Derivative | M. tuberculosis LipB | -18.5 | Hydrogen bonding and hydrophobic interactions dergipark.org.tr |

These simulations guide the structure-activity relationship (SAR) studies by visualizing how modifications to the ligand, such as altering the substitution pattern on the phenyl ring or changing the linker, can impact receptor binding. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. mdpi.com By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics such as frontier molecular orbitals (HOMO and LUMO). jddtonline.infocmu.edu

For (3,4-dichlorophenyl)piperazine and its derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311G(d,p), provide fundamental insights into their intrinsic properties. jddtonline.inforesearchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. irjweb.comsemanticscholar.orgjournalirjpac.com

These quantum chemical calculations are also used to derive global reactivity descriptors, which help in understanding the molecule's behavior in biological systems. irjweb.comcolab.ws

| Parameter | Description | Typical Application |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Indicates electron-donating capability. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and stability. nih.gov |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Measures the energy lowering due to maximal electron flow. |

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. jddtonline.info For dichlorophenylpiperazine derivatives, MEP analysis can highlight sites prone to forming hydrogen bonds or other non-covalent interactions within a protein's active site. jddtonline.info

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Protein Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. nih.govuzh.ch This technique is essential for assessing the conformational stability of a ligand within a binding pocket and understanding the complex dynamics of the ligand-protein interaction. kyoto-u.ac.jp

For ligands based on the (3,4-dichlorophenyl)piperazine scaffold, MD simulations are typically performed after a docking study to validate the predicted binding pose. nih.gov By simulating the complex in a solvated, physiological-like environment for nanoseconds or even microseconds, researchers can observe whether the initial pose is stable or if the ligand shifts to a different, more favorable conformation. nih.govnih.gov

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD trajectory suggests that the complex has reached equilibrium and the binding mode is stable. indexcopernicus.comdtu.dk

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein or ligand are flexible or rigid. This can reveal conformational changes in the protein upon ligand binding. indexcopernicus.com

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein residues throughout the simulation is a strong indicator of a stable interaction. mdpi.com

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy than docking scores alone. nih.gov

Studies on various piperazine (B1678402) derivatives have shown that conformational flexibility can be critical for their inhibitory activity. nih.gov MD simulations help to understand how the molecule adapts its conformation upon entering the binding site and how this adaptability influences its binding affinity. nih.govnih.gov For example, simulations of phenyl-piperazine scaffolds have been used to confirm stable binding poses and observe interdomain closure of the target protein, a dynamic event crucial for inhibition. nih.gov

In Silico Predictions for Pharmacological Properties and Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Before a compound can become a viable drug candidate, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools have become a cornerstone of early-stage drug discovery, allowing for the rapid screening of virtual compounds to filter out those with poor predicted properties, thus saving time and resources. mdpi.com

For derivatives of (3,4-dichlorophenyl)piperazine, various computational models and web-based platforms like SwissADME and pKCSM are used to predict a wide range of physicochemical and pharmacokinetic parameters. mdpi.comnih.govijsdr.org These predictions are often guided by established principles such as Lipinski's Rule of Five, which suggests criteria for drug-likeness and oral bioavailability. bdpsjournal.orgnih.gov

The following table summarizes key ADME parameters that are routinely predicted for new chemical entities, including those derived from the (3,4-dichlorophenyl)piperazine scaffold. mdpi.comresearchgate.net

| Property Category | Parameter | Importance |

| Physicochemical | Molecular Weight (MW) | Influences diffusion and absorption (Lipinski's Rule: < 500 Da) bdpsjournal.org |

| LogP (Lipophilicity) | Affects solubility, permeability, and metabolism (Lipinski's Rule: MLogP < 4.15) mdpi.com | |

| Topological Polar Surface Area (TPSA) | Predicts membrane permeability and oral bioavailability (Typically < 140 Ų) | |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Indicates if a compound can enter the central nervous system. | |

| Distribution | Plasma Protein Binding (PPB) | Affects the free fraction of the drug available to act on its target. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes (e.g., CYP2D6, CYP3A4). |

| Drug-Likeness | Lipinski's Rule Violations | A quick filter for compounds with poor oral bioavailability potential (0 violations is ideal). |

| Bioavailability Score | An overall score combining multiple parameters to estimate the likelihood of a compound being orally active. |

Studies on various piperazine derivatives consistently show the utility of these predictive models. For example, in silico ADME analysis of a set of piperazine derivatives identified five compounds with high predicted absorption potential that adhered to key drug-likeness rules, suggesting good oral bioavailability. mdpi.com These computational tools are invaluable for optimizing lead compounds by fine-tuning their properties to achieve a desirable pharmacokinetic profile.

Potential Research Avenues and Future Directions for 2s 2 3,4 Dichlorophenyl Piperazine Chemistry

Exploration of New Chemical Space Based on the (3,4-Dichlorophenyl)piperazine Scaffold

The piperazine (B1678402) nucleus holds a significant position in medicinal chemistry due to its versatile structure, which has enabled the design of numerous molecules with a wide array of biological activities. researchgate.net The (3,4-dichlorophenyl)piperazine scaffold, in particular, serves as a valuable starting point for exploring new chemical space. Future exploration will likely focus on creating extensive libraries of novel derivatives through strategic structural modifications.

Key strategies for expanding the chemical space include:

N-Substitutions: The two nitrogen atoms in the piperazine ring are prime locations for chemical modification. researchgate.net Introducing diverse aryl and alkyl groups at these positions can significantly alter the molecule's biological activity. Synthetic methods like the Buchwald–Hartwig amination, Ullmann–Goldberg reaction, and reductive amination are commonly employed for this purpose. nih.gov

C-H Functionalization: While substitutions at the nitrogen atoms are well-established, the functionalization of the carbon atoms on the piperazine ring represents a less explored and highly promising frontier. mdpi.com Developing new, selective methods for C-H functionalization would unlock access to novel three-dimensional structures, potentially leading to compounds with improved target selectivity and novel mechanisms of action. mdpi.com

Scaffold Hopping and Bioisosteric Replacement: Replacing the dichlorophenyl group or the piperazine ring with other bioisosteric moieties can lead to compounds with different physicochemical properties and potentially improved biological profiles.

| Modification Strategy | Description | Potential Outcome | Relevant Synthetic Methods |

|---|---|---|---|

| N1/N4-Arylation/Alkylation | Introduction of diverse substituents on the piperazine nitrogen atoms. | Modulation of receptor affinity, solubility, and metabolic stability. Creates derivatives with anticancer, antimicrobial, and antitubercular activities. researchgate.netnih.gov | Buchwald-Hartwig amination, Reductive amination, Nucleophilic substitution. nih.gov |

| Carbon C-H Functionalization | Direct introduction of functional groups onto the carbon backbone of the piperazine ring. | Creates novel chiral centers and complex 3D structures, expanding structural diversity. mdpi.com | Photoredox catalysis, Directed lithiation. mdpi.com |

| Hybridization | Covalently linking the scaffold to another distinct pharmacophore. | Development of multi-target agents or compounds with synergistic effects. researchgate.net | Amide bond formation, Click chemistry. |

Rational Design of Highly Selective Molecular Probes for Specific Biological Targets

Molecular probes are indispensable tools for studying biological processes, enabling the visualization and tracking of specific molecules within living cells. rsc.org The rational design of these probes involves integrating a recognition motif, which selectively binds to a target, with a signaling component, such as a fluorophore. nih.gov

The (3,4-dichlorophenyl)piperazine scaffold can be a key component in novel molecular probes. Its established interactions with various biological targets make it an excellent candidate for the "recognition" part of a probe. Future research could focus on:

Target-Specific Probe Development: By conjugating the (3,4-dichlorophenyl)piperazine moiety to fluorescent dyes like coumarin (B35378) or BODIPY, researchers can create probes to visualize specific receptors or enzymes in real-time. mdpi.com